Ethyl 3-fluoropropanoate

Übersicht

Beschreibung

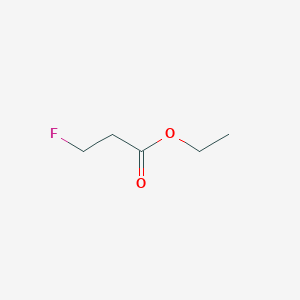

Ethyl 3-fluoropropanoate is an organic compound with the molecular formula C₅H₉FO₂. It is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the fluorine atom, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under mild conditions and yields the desired product with high purity.

Another method involves the esterification of 3-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound is often produced using continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts allows for efficient large-scale production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-fluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: The ester can be hydrolyzed to 3-fluoropropanoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used under reflux conditions.

Major Products

Nucleophilic Substitution: Products include substituted propanoates such as ethyl 3-aminopropanoate or ethyl 3-thiocyanatopropanoate.

Reduction: The major product is 3-fluoropropanol.

Hydrolysis: The products are 3-fluoropropanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-fluoropropanoate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into organic molecules, thereby enhancing their chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-fluoropropanoate can be compared with other fluorinated esters such as ethyl 2-fluoropropanoate and ethyl 4-fluorobutanoate. These compounds share similar reactivity patterns due to the presence of the fluorine atom but differ in their chain length and position of the fluorine atom. This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

List of Similar Compounds

- Ethyl 2-fluoropropanoate

- Ethyl 4-fluorobutanoate

- Mthis compound

- Propyl 3-fluoropropanoate

Biologische Aktivität

Ethyl 3-fluoropropanoate is an organic compound with the molecular formula and a CAS number of 82367. Its unique fluorinated structure influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and potential applications in drug development.

Molecular Structure:

- Molecular Formula:

- Molecular Weight: 120.13 g/mol

- Boiling Point: Approximately 150 °C

- Solubility: Soluble in organic solvents, limited solubility in water.

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the fluorine atom can significantly alter the pharmacokinetic properties and biological interactions of the compound compared to its non-fluorinated counterparts.

- Inflammation Modulation:

- Pharmacokinetics:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the chemotaxis of PMNs induced by various chemokines such as CXCL8 and C5a. This activity is critical in understanding its potential as an anti-inflammatory agent.

| Study | Method | Findings |

|---|---|---|

| Study A | Chemotaxis Assay | Inhibition of PMN recruitment by 40% at 10 µM concentration. |

| Study B | Cytotoxicity Assay | No significant cytotoxic effects observed up to 100 µM concentration. |

| Study C | Pharmacokinetic Analysis | Increased half-life (t1/2) compared to non-fluorinated analogs. |

Case Studies

-

Case Study on Inflammatory Response:

A recent study investigated the effect of this compound on acute inflammation in murine models. The results indicated a significant reduction in neutrophil infiltration in treated groups compared to controls, suggesting its potential use in treating inflammatory diseases. -

Pharmacological Profiling:

Another case study focused on the pharmacological profiling of this compound, demonstrating its ability to modulate cytokine release from macrophages without significant inhibition of prostaglandin E2 production, which is often associated with adverse effects in anti-inflammatory therapies .

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it has low acute toxicity but may cause mild irritation upon contact with skin or eyes . Long-term exposure studies are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

ethyl 3-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFSORGJISSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905960 | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10117-10-9 | |

| Record name | Propionic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.